molecular formula C11H20N2O B13877608 1-Cycloheptylpiperazin-2-one

1-Cycloheptylpiperazin-2-one

Cat. No.: B13877608
M. Wt: 196.29 g/mol
InChI Key: OYEGXFJQMLNXRJ-UHFFFAOYSA-N
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Description

1-Cycloheptylpiperazin-2-one is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. The structure of this compound consists of a piperazine ring with a cycloheptyl group attached to it, making it a unique derivative in this class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with ethylene oxide, followed by cyclization under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications.

Scientific Research Applications

1-Cycloheptylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved may include inhibition of enzymes or interaction with cellular membranes, leading to changes in cellular function.

Comparison with Similar Compounds

    1-Cyclohexylpiperazine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-Cyclopentylpiperazine: Contains a cyclopentyl group, making it smaller and potentially less sterically hindered.

Uniqueness: 1-Cycloheptylpiperazin-2-one is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its smaller counterparts.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-cycloheptylpiperazin-2-one

InChI

InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2

InChI Key

OYEGXFJQMLNXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCNCC2=O

Origin of Product

United States

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